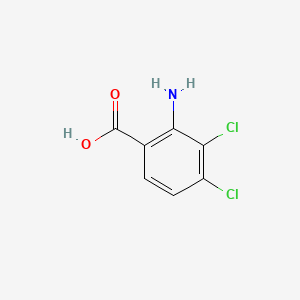

2-Amino-3,4-dichlorobenzoic acid

Overview

Description

2-Amino-3,4-dichlorobenzoic acid is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and an amino group

Mechanism of Action

Target of Action

The primary target of 2-Amino-3,4-dichlorobenzoic acid is the enzyme 3-hydroxyanthranilate 3,4-dioxygenase . This enzyme is involved in the metabolic pathway of tryptophan and plays a crucial role in the synthesis of NAD+ .

Mode of Action

This interaction may result in changes to the enzyme’s function, potentially affecting the metabolic pathway of tryptophan .

Biochemical Pathways

The compound is likely to affect the tryptophan metabolic pathway due to its interaction with 3-hydroxyanthranilate 3,4-dioxygenase . This could have downstream effects on the synthesis of NAD+, a crucial coenzyme in various biological reactions .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP) value of 1.42, suggests that it may have good bioavailability .

Result of Action

Given its target and mode of action, it is likely that the compound could influence the metabolic pathway of tryptophan and the synthesis of nad+ .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water could affect its distribution and bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

2-Amino-3,4-dichlorobenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the metabolic flux and the levels of metabolites within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage considerations in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the flow of metabolites through these pathways. For example, it can affect the activity of enzymes involved in the Krebs cycle, leading to changes in the production of energy and other key metabolites. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation within the cell. These transport mechanisms can affect the compound’s availability to interact with target biomolecules and exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3,4-dichlorobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloronitrobenzene with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as iron powder or catalytic hydrogenation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 2-aminobenzoic acid. This process requires precise control of reaction conditions to ensure selective chlorination at the desired positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4-dichlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder, catalytic hydrogenation, or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-Amino-3,4-dichlorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

3-Amino-2,5-dichlorobenzoic acid: Similar structure but different positions of chlorine atoms.

2-Amino-4,5-dichlorobenzoic acid: Another isomer with chlorine atoms at different positions.

2-Amino-3,5-dichlorobenzoic acid: Differently substituted isomer

Uniqueness

2-Amino-3,4-dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .

Biological Activity

2-Amino-3,4-dichlorobenzoic acid (CAS Number: 20776-62-9) is a chlorinated derivative of benzoic acid, notable for its biological activity and potential applications in herbicide formulations. This compound exhibits various biological effects, particularly in the context of phytotoxicity and interactions with biological systems.

- Molecular Formula : C₇H₅Cl₂NO₂

- Molecular Weight : 206.03 g/mol

- Boiling Point : Not available

- Solubility : High gastrointestinal absorption; permeable across the blood-brain barrier .

Phytotoxicity

This compound has been studied for its herbicidal properties. Research indicates that it demonstrates significant phytotoxic activity against various weed species. The compound's mechanism involves interference with plant growth processes, potentially through auxin-like activity or disruption of metabolic pathways essential for plant development.

- Case Study on Herbicidal Activity :

| Weed Species | Pre-emergence Activity | Post-emergence Activity |

|---|---|---|

| Species A | High | Moderate |

| Species B | Moderate | High |

| Species C | Low | Low |

The biological activity of this compound is primarily attributed to its structural similarities with auxins, which are plant hormones that regulate growth. The compound may compete with natural auxins for binding sites on plant receptors, leading to abnormal growth patterns and eventual plant death.

Toxicological Profile

While this compound shows promise as a herbicide, it is essential to consider its toxicological effects on non-target organisms:

- Acute Toxicity : Studies indicate moderate toxicity levels in mammals, with potential respiratory system irritations noted .

- Chronic Effects : Long-term exposure may lead to skin irritation and other chronic health issues .

Research Findings

Recent investigations into the compound's biological activity have revealed several key findings:

- Selectivity in Herbicide Action :

- Environmental Impact :

Properties

IUPAC Name |

2-amino-3,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFCCMCEVBFNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402090 | |

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-62-9 | |

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.